molecular formula C10H5Cl3N2OS B2380869 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide CAS No. 694497-36-4

4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide

Cat. No. B2380869
CAS RN: 694497-36-4
M. Wt: 307.57
InChI Key: QOJDCAOSRIVIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide, also known as DCPI, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DCPI belongs to the isothiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer research, this compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to be toxic to neurons. In Parkinson's disease research, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, this compound has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be used at low concentrations. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the effects of this compound on other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide involves the reaction of 4-chloroaniline with thionyl chloride to form 4-chlorobenzene sulfonamide. This compound is then reacted with potassium thioacetate to form 4-chlorobenzene isothiocyanate. Finally, the reaction of 4,5-dichloro-1,2-dithiol-3-one with 4-chlorobenzene isothiocyanate yields this compound. The overall yield of this process is around 40%, and the purity of the final product can be increased through recrystallization.

Scientific Research Applications

4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

properties

IUPAC Name

4,5-dichloro-N-(4-chlorophenyl)-1,2-thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2OS/c11-5-1-3-6(4-2-5)14-10(16)8-7(12)9(13)17-15-8/h1-4H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJDCAOSRIVIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NSC(=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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